molecular formula C18H21NO B13949919 3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one CAS No. 102748-51-6

3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one

Katalognummer: B13949919
CAS-Nummer: 102748-51-6
Molekulargewicht: 267.4 g/mol
InChI-Schlüssel: OIVGLKASIPOPKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one is a chemical compound with a complex structure that includes a benzyl group, a methylamino group, and a phenylpropanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one typically involves multi-step organic synthesis techniques. One common method includes the Friedel-Crafts acylation followed by a series of reduction and substitution reactions . The reaction conditions often require the use of strong acids like methanesulfonic acid and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can be employed to produce the compound on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can convert carbonyl groups into alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one has several scientific research applications:

Wirkmechanismus

The exact mechanism of action of 3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including cholinergic and dopaminergic systems. It may potentiate dopamine while partially inhibiting serotonin, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one apart from these similar compounds is its specific structural configuration, which may confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Eigenschaften

CAS-Nummer

102748-51-6

Molekularformel

C18H21NO

Molekulargewicht

267.4 g/mol

IUPAC-Name

3-[benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one

InChI

InChI=1S/C18H21NO/c1-15(18(20)17-11-7-4-8-12-17)13-19(2)14-16-9-5-3-6-10-16/h3-12,15H,13-14H2,1-2H3

InChI-Schlüssel

OIVGLKASIPOPKY-UHFFFAOYSA-N

Kanonische SMILES

CC(CN(C)CC1=CC=CC=C1)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.